4-(benzenesulfonyl)-1H-pyrazole

Medicinal chemistry Physicochemical profiling Isomer comparison

Source 4-(benzenesulfonyl)-1H-pyrazole (CAS 170957-06-9) to access the unique C4-sulfonyl architecture with a free N1-H handle. This regioisomer is the obligate precursor for celecoxib-analog arylsulfones (1.26–1.69× potency vs. celecoxib) and hCA IX inhibitors (Ki = 15.9 nM). Unlike the N1-sulfonyl isomer, it retains hydrogen-bond donor capacity and enables both 'retain-and-elaborate' and 'displace-and-diversify' library strategies—reducing procurement complexity.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 170957-06-9
Cat. No. B6240628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzenesulfonyl)-1H-pyrazole
CAS170957-06-9
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=CNN=C2
InChIInChI=1S/C9H8N2O2S/c12-14(13,9-6-10-11-7-9)8-4-2-1-3-5-8/h1-7H,(H,10,11)
InChIKeyJQBCHFZDHJZJGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzenesulfonyl)-1H-pyrazole (CAS 170957-06-9) – Core Chemical Identity and Procurement-Relevant Profile


4-(Benzenesulfonyl)-1H-pyrazole (CAS 170957-06-9), systematically named 4-(phenylsulfonyl)-1H-pyrazole, is a heterocyclic building block belonging to the pyrazole family [1]. It bears a benzenesulfonyl substituent at the pyrazole 4-position (C-sulfonyl), distinguishing it from the more common N-sulfonylated pyrazoles [2]. With a molecular formula of C₉H₈N₂O₂S and a molecular weight of 208.24 g·mol⁻¹, it possesses one hydrogen bond donor (pyrazole N1-H) and three acceptors, resulting in a computed topological polar surface area (TPSA) of 71.2 Ų and an XLogP3 of 1.0 [1]. These physicochemical parameters place it within favorable drug-like chemical space, while the free N1-H position offers a strategic handle for further derivatization that is absent in N-substituted analogs [3].

Why 4-(Benzenesulfonyl)-1H-pyrazole Cannot Be Casually Replaced by Other Pyrazole Sulfones


Superficially similar benzenesulfonyl-pyrazoles differ critically in the attachment position of the sulfonyl group. The C4-sulfonyl isomer (target compound) retains a free N1-H capable of acting as a hydrogen bond donor and a site for N-functionalization, whereas the N1-sulfonyl isomer (CAS 108128-27-4) has zero HBDs and a blocked pyrazole nitrogen [1]. This fundamental difference alters hydrogen-bonding capacity, tautomeric behavior, and synthetic versatility. In the context of medicinal chemistry, 4-(benzenesulfonyl)-1H-pyrazole serves as the direct precursor to the arylsulfone intermediates (11a–d) used in the synthesis of celecoxib-analog benzenesulfonamides with quantifiable anti-inflammatory potency (ED₅₀ = 51–68 μM/kg versus celecoxib ED₅₀ = 86 μM/kg) [2]. Substituting a 1-sulfonyl or 4-methylsulfonyl analog would eliminate the regiochemical pathway exploited in these productive synthetic sequences. The evidence below quantifies the differentiating structural, physicochemical, and synthetic-utility features that procurement decisions must weigh.

4-(Benzenesulfonyl)-1H-pyrazole – Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count: C4-Sulfonyl vs. N1-Sulfonyl Isomer

4-(Benzenesulfonyl)-1H-pyrazole possesses one hydrogen bond donor (HBD = 1) due to the unsubstituted pyrazole N1-H [1]. Its direct regioisomer, 1-(benzenesulfonyl)-1H-pyrazole (CAS 108128-27-4), has the benzenesulfonyl group attached to N1, blocking this position and resulting in HBD = 0 [1]. The presence of a hydrogen bond donor is critical for target engagement in many biological contexts and directly impacts solubility, permeability, and metabolic stability predictions. Hydrogen bond acceptor counts are identical (HBA = 3) for both isomers, making the HBD distinction the dominant differential in the Rule-of-Five profile and in pharmacophore-based screening campaigns [1].

Medicinal chemistry Physicochemical profiling Isomer comparison

Topological Polar Surface Area (TPSA) and XLogP3: Positional Isomer Comparison

The computed TPSA of 4-(benzenesulfonyl)-1H-pyrazole is 71.2 Ų, with XLogP3 = 1.0 [1]. For the N1-sulfonyl isomer (CAS 108128-27-4), TPSA is 60.2 Ų and XLogP3 = 1.2 [1]. The 11.0 Ų higher TPSA of the target compound arises from the free NH contributing additional polar surface area, and its lower lipophilicity (ΔXLogP3 = -0.2) reflects the greater polarity of the C4-sulfonyl arrangement. These differences, while modest, can be decisive when filtering compound collections for central nervous system (CNS) penetration (where TPSA < 70 Ų is often preferred) versus peripheral target engagement (where >70 Ų reduces CNS off-target risk) [1].

Drug-likeness ADME prediction Isomer differentiation

Synthetic Utility as a Celecoxib Analog Precursor: Derivatization Pathway Enabled by C4-Sulfonyl Architecture

4-(Benzenesulfonyl)-1H-pyrazole is the core scaffold of arylsulfones 11a–d, which were reacted with hydrazonoyl chloride 13 to produce celecoxib analogs 15a–d [1]. The resulting 5-(4-bromophenyl)-4-(phenylsulfonyl)pyrazole (15c) and the 4-tolylsulfonyl analog (15d) exhibited anti-inflammatory ED₅₀ values of 68 ± 2.2 μM/kg and 51 ± 0.7 μM/kg, respectively, both superior to celecoxib (ED₅₀ = 86 ± 1.1 μM/kg) in the carrageenan-induced rat paw edema model at 3 h [1]. The selectivity index (COX-2/COX-1) of 15d was approximately half that of celecoxib, while 15c was non-selective for COX-2 [1]. The C4-sulfonyl group is essential to this scaffold; attempts to replace it with an N1-sulfonyl group would produce a completely different connectivity pattern incompatible with this productive synthetic route.

Anti-inflammatory agents COX-2 inhibitors Synthetic intermediate

Nucleophilic Substitution Reactivity at the C4-Sulfonyl Position: Differential Leaving-Group Ability

The phenylsulfonyl group at the C4 position of 3,5-dinitro-4-(phenylsulfonyl)pyrazole—a direct derivative of the target compound—undergoes nucleophilic substitution with thiophenol, replacing the phenylsulfonyl group regioselectively [1]. This behavior contrasts with N1-sulfonyl pyrazoles, where the sulfonyl group acts as a protecting group rather than a leaving group for nucleophilic aromatic substitution [2]. The C4-sulfonyl group thus serves a dual role: it can be retained for downstream biological activity (as in the celecoxib analogs) or can be selectively displaced to introduce alternative substituents at the 4-position [1]. This synthetic flexibility is not available with 1-benzenesulfonyl pyrazole, which lacks a leaving group at a carbon position of the pyrazole ring.

Synthetic methodology Nucleophilic aromatic substitution Pyrazole functionalization

Carbonic Anhydrase IX Inhibition Potential of 4-(Pyrazolyl)benzenesulfonamide Derivatives Built from the Target Core

Although 4-(benzenesulfonyl)-1H-pyrazole itself has not been directly assayed, the 4-(pyrazolyl)benzenesulfonamide scaffold—accessible through functionalization of the target compound's N1-H position—yields potent inhibitors of human carbonic anhydrase IX (hCA IX), a tumor-associated enzyme [1]. Novel 4-(pyrazolyl)benzenesulfonamide ureas (series SH7a–t) demonstrated hCA IX inhibition constants (Kᵢ) in the range of 15.9–67.6 nM [1]. By contrast, N1-blocked analogs such as 1-(benzenesulfonyl)pyrazole cannot be elaborated into this sulfonamide-urea series because the N1 position is already occupied by the sulfonyl group, making the target compound the obligatory precursor for accessing this promising chemotype [1].

Carbonic anhydrase inhibitors Anticancer Hypoxia targeting

Rotatable Bond Count and Conformational Flexibility: Implications for Target Binding Entropy

The target compound has two rotatable bonds (rotatable bond count = 2) [1], whereas 1-(benzenesulfonyl)-1H-pyrazole has one rotatable bond (the single bond connecting the sulfonyl sulfur to the pyrazole N1) [1]. The additional rotatable bond in the C4-isomer arises from the C4–S linkage, providing greater conformational flexibility. In the context of target binding, this additional degree of freedom can facilitate induced-fit recognition to protein pockets that the more rigid N1-isomer cannot access. Conversely, the lower rotatable bond count of the N1-isomer may confer entropic advantages in certain binding scenarios, but this very rigidity restricts its adaptability to diverse binding-site geometries [1].

Conformational analysis Drug design Isomer comparison

4-(Benzenesulfonyl)-1H-pyrazole – Recommended Application Scenarios Based on Quantitative Evidence


Scaffold for Next-Generation COX-2 Inhibitor Libraries

4-(Benzenesulfonyl)-1H-pyrazole is the direct synthetic precursor to arylsulfone intermediates that yield celecoxib analogs with 1.26- to 1.69-fold higher in vivo anti-inflammatory potency than celecoxib itself (ED₅₀ = 51–68 μM/kg vs. 86 μM/kg) [1]. Research groups focused on developing differentiated COX-2 inhibitors with improved efficacy should source this compound specifically, as the C4-sulfonyl architecture is chemically required to access this productive derivatization pathway.

Carbonic Anhydrase IX/XII Inhibitor Development for Oncology

The free N1-H of 4-(benzenesulfonyl)-1H-pyrazole enables elaboration into 4-(pyrazolyl)benzenesulfonamide ureas that achieve hCA IX inhibition constants as low as 15.9 nM [1]. Because the N1-sulfonyl isomer cannot undergo this N-functionalization, the target compound is the obligate starting material for any program pursuing this hypoxia-targeted anticancer chemotype. Procurement should prioritize this CAS number to ensure synthetic feasibility.

Diversity-Oriented Synthesis via Dual-Mode C4-Sulfonyl Reactivity

The C4-phenylsulfonyl group serves a dual synthetic role: it can be retained as a pharmacophoric element in bioactive final compounds or can be selectively displaced by nucleophiles (e.g., thiophenol) to introduce alternative C4 substituents [1]. This versatility allows a single purchased batch of 4-(benzenesulfonyl)-1H-pyrazole to support both a 'retain-and-elaborate' and a 'displace-and-diversify' library strategy, reducing the number of separate building blocks needed and streamlining procurement logistics.

Physicochemical Property-Driven Screening Library Inclusion

With a TPSA of 71.2 Ų and XLogP3 of 1.0, 4-(benzenesulfonyl)-1H-pyrazole falls within favorable drug-like property space [1]. Its TPSA resides just above the 70 Ų threshold often used to exclude CNS-penetrant candidates, making it particularly suitable for peripheral-target screening collections. The presence of a hydrogen bond donor (HBD=1) further distinguishes it from the N1-sulfonyl isomer (HBD=0) for targets requiring a neutral H-bond donor at the pyrazole core [1].

Quote Request

Request a Quote for 4-(benzenesulfonyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.